![molecular formula C22H20ClN3O4 B2948191 2-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide CAS No. 1251688-51-3](/img/no-structure.png)
2-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidinones, such as the one in your compound, are a type of chemical compound with a pyrimidine ring structure. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of pyrimidinones often involves the reaction of amidines with β-dicarbonyl compounds . Another method involves the chalcogenation of pyrido pyrimidinones .Molecular Structure Analysis
The molecular structure of pyrimidinones consists of a six-membered ring with two nitrogen atoms and four carbon atoms. The exact structure of your compound would also include the benzofuro and isopropylacetamide groups .Chemical Reactions Analysis
Pyrimidinones can undergo a variety of chemical reactions. For example, they can be synthesized through a metal-free C-3 chalcogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidinones depend on their specific structure. Generally, they are stable compounds that can participate in various chemical reactions .科学的研究の応用
Anticancer Research
This compound shows promise in anticancer research due to its potential to form complexes with transition metals. These complexes can interact with DNA and inhibit enzymes controlling nucleic acid biosynthesis, which is crucial in the development of antitumor agents . The ability to form such complexes may enhance the pharmacological properties of drugs, making them more effective in cancer therapy.
Antioxidant Properties
Transition metal complexes derived from similar compounds have demonstrated significant antioxidant properties. These properties are essential in neutralizing free radicals, which can damage cells and lead to chronic diseases, including cancer .
Enzyme Inhibition
The compound may serve as an inhibitor for specific proteins or enzymes involved in cancer progression, such as the CIP2A, a human cancerous inhibitor of Protein Phosphatase 2A (PP2A). Inhibiting such proteins can be a strategic approach in cancer treatment .
Molecular Modeling and Docking Studies
The compound’s structure allows it to be used in molecular modeling and docking studies to predict how it interacts with various biological targets. This is particularly useful in drug design and discovery, where understanding the interaction at the molecular level can lead to the development of more effective drugs .
Metal-Organic Compound Research
Due to its ability to vary coordination number, geometry, and redox states, this compound is valuable in the study of metal-organic compounds. Metals can alter the pharmacological properties of organic-based drugs, which is a growing field in medicinal inorganic chemistry .
Biochemistry Field Applications
Compounds with ONS donor groups, like the one , have diverse structures and properties that are applicable in biochemistry. They can be used to study the interactions between metals and organic molecules, which is fundamental in understanding biological processes .
Development of Antimycobacterial Agents
Similar compounds have been explored for their potential in developing antimycobacterial agents. The ability to bind to specific nucleobases in DNA makes them candidates for treating diseases caused by mycobacteria .
Early Discovery Research
Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. Although analytical data is not collected for this product, it is used in the early stages of drug discovery to explore new treatments and therapies .
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-chlorobenzaldehyde with 2-amino-4,6-dioxo-1,2-dihydrobenzofuran-3-carboxylic acid followed by N-isopropylacetylation of the resulting product.", "Starting Materials": [ "3-chlorobenzaldehyde", "2-amino-4,6-dioxo-1,2-dihydrobenzofuran-3-carboxylic acid", "N-isopropylacetamide", "Acetic anhydride", "Triethylamine", "Methanol", "Ethyl acetate", "Diethyl ether", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzaldehyde with 2-amino-4,6-dioxo-1,2-dihydrobenzofuran-3-carboxylic acid in methanol using triethylamine as a catalyst to form 2-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid.", "Step 2: N-isopropylacetylation of the product from step 1 using acetic anhydride and triethylamine in ethyl acetate to form 2-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide.", "Step 3: Purification of the product by recrystallization from diethyl ether and washing with sodium bicarbonate solution followed by hydrochloric acid solution and finally with water." ] } | |
CAS番号 |
1251688-51-3 |
製品名 |
2-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide |
分子式 |
C22H20ClN3O4 |
分子量 |
425.87 |
IUPAC名 |
2-[1-[(3-chlorophenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-3-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C22H20ClN3O4/c1-13(2)24-18(27)12-26-21(28)20-19(16-8-3-4-9-17(16)30-20)25(22(26)29)11-14-6-5-7-15(23)10-14/h3-10,13H,11-12H2,1-2H3,(H,24,27) |
InChIキー |
IVOHMIVETXQNBQ-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)CN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC(=CC=C4)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




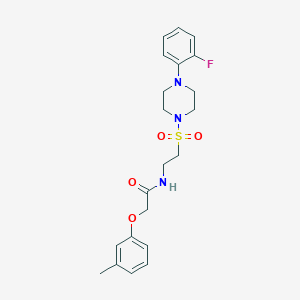
![4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide](/img/structure/B2948113.png)
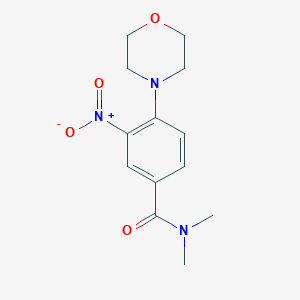
![1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2948116.png)
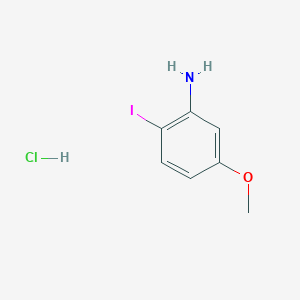
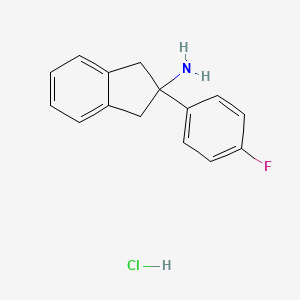
![4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B2948121.png)
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2948122.png)
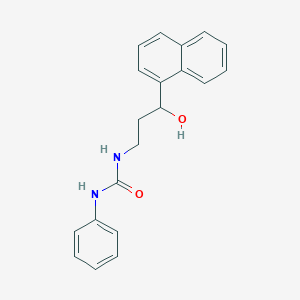
![2-(2,4-dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2948124.png)
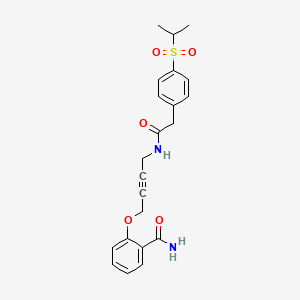
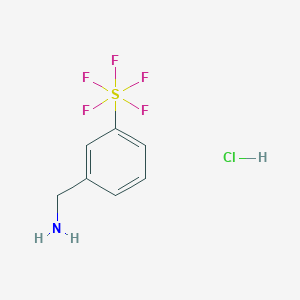
![2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2948128.png)